molecular formula C11H14FNO4S B2701593 Benzyl N-(2-fluorosulfonylpropyl)carbamate CAS No. 2344685-85-2

Benzyl N-(2-fluorosulfonylpropyl)carbamate

Cat. No. B2701593
M. Wt: 275.29
InChI Key: NXAQSVWDTPHMEK-UHFFFAOYSA-N
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Description

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a chemical compound with the CAS Number: 2344685-85-2 . It has a molecular weight of 275.3 . The compound is typically stored at a temperature of 4°C and is usually in powder form .


Molecular Structure Analysis

The InChI code for Benzyl N-(2-fluorosulfonylpropyl)carbamate is 1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a powder that is stored at a temperature of 4°C . It has a molecular weight of 275.3 .

Scientific Research Applications

Organoiodine-Catalyzed Intramolecular Oxyaminations

Benzyl N-(fluorosulfonyl)carbamate serves as an exogenous nitrogen source in organoiodine-catalyzed enantioselective intramolecular oxyaminations. This application enables the synthesis of enantioenriched lactones and oxazolines from γ,δ- and δ,ε-unsaturated esters and N-allyl amides, respectively, showcasing the compound's utility in synthesizing complex nitrogen-containing molecules (Chisato Wata & T. Hashimoto, 2021).

Synthesis of Fluorinated Compounds

The compound has been implicated in novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, which are critical intermediates for electrophilic asymmetric fluorination. This process highlights its role in facilitating the introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).

Nanoparticle Carrier Systems for Agriculture

Although not directly related to Benzyl N-(2-fluorosulfonylpropyl)carbamate, related carbamates such as methyl-2-benzimidazole carbamate (MBC) have been explored for agricultural applications. MBC, along with tebuconazole, has been used to create solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These carrier systems aim to improve the efficacy, reduce environmental toxicity, and minimize losses due to degradation or leaching, demonstrating the broader potential of carbamates in innovative agricultural solutions (E. Campos et al., 2015).

Fluoroamines Synthesis

The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates derived from benzyl N-(2-fluorosulfonylpropyl)carbamate highlights its role in generating fluorinated amine derivatives. These fluoroamines are crucial for developing pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (J. Posakony & T. Tewson, 2002).

Safety And Hazards

The safety information for Benzyl N-(2-fluorosulfonylpropyl)carbamate indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-(2-fluorosulfonylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQSVWDTPHMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-fluorosulfonylpropyl)carbamate

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